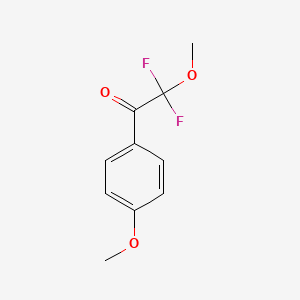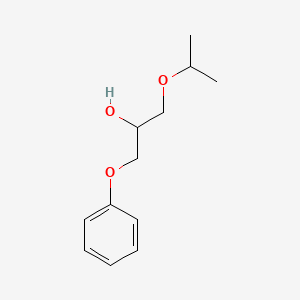
1-Isopropoxy-3-phenoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropoxy-3-phenoxy-2-propanol is an organic compound with the molecular formula C12H18O3. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is of interest due to its unique chemical structure, which combines an isopropoxy group and a phenoxy group attached to a propanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-3-phenoxy-2-propanol can be synthesized through the reaction of propylene oxide with phenol in the presence of a catalyst. The reaction typically occurs under solvent-free conditions at elevated temperatures (around 120°C) to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts such as silicoaluminophosphate (SAPO-5) can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropoxy-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Isopropoxy-3-phenoxy-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Isopropoxy-3-phenoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenoxy-2-propanol
- 1-Isopropoxy-2-propanol
- 1-(Isopropylamino)-3-phenoxy-2-propanol
Comparison: 1-Isopropoxy-3-phenoxy-2-propanol is unique due to the presence of both isopropoxy and phenoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
39144-30-4 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-phenoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C12H18O3/c1-10(2)14-8-11(13)9-15-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI-Schlüssel |
JEXLLBRBNFHWRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(COC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



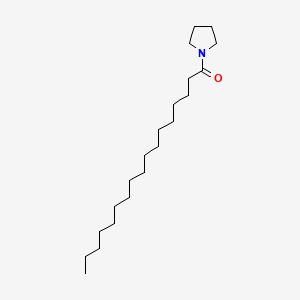
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
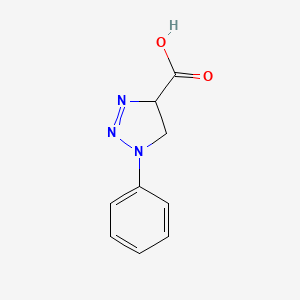

![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)

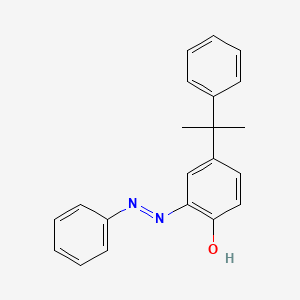
![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)

